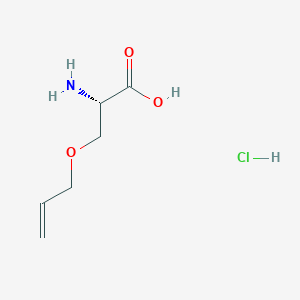
(S)-3-(Allyloxy)-2-aminopropanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-(Allyloxy)-2-aminopropanoic acid hydrochloride is an organic compound with significant interest in various scientific fields It is a derivative of amino acids, featuring an allyloxy group attached to the carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Allyloxy)-2-aminopropanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the amino acid serine.
Protection of Amino Group: The amino group of serine is protected using a suitable protecting group such as Boc (tert-butoxycarbonyl).
Allylation: The hydroxyl group of the protected serine is then allylated using allyl bromide in the presence of a base like sodium hydride.
Deprotection: The protecting group is removed to yield (S)-3-(Allyloxy)-2-aminopropanoic acid.
Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-(Allyloxy)-2-aminopropanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can undergo reduction reactions to form saturated derivatives.
Substitution: The allyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
Epoxides: Formed from oxidation of the allyloxy group.
Saturated Derivatives: Resulting from reduction reactions.
Substituted Amino Acids: Produced through nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
(S)-3-(Allyloxy)-2-aminopropanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its therapeutic potential in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Wirkmechanismus
The mechanism of action of (S)-3-(Allyloxy)-2-aminopropanoic acid hydrochloride involves its interaction with specific molecular targets. The allyloxy group can participate in covalent bonding with active sites of enzymes, leading to inhibition or modification of enzyme activity. The compound may also interact with cellular pathways, affecting biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-3-(Methoxy)-2-aminopropanoic acid hydrochloride: Similar structure but with a methoxy group instead of an allyloxy group.
(S)-3-(Ethoxy)-2-aminopropanoic acid hydrochloride: Features an ethoxy group in place of the allyloxy group.
Uniqueness
(S)-3-(Allyloxy)-2-aminopropanoic acid hydrochloride is unique due to the presence of the allyloxy group, which imparts distinct reactivity and potential for forming various derivatives. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.
Eigenschaften
Molekularformel |
C6H12ClNO3 |
|---|---|
Molekulargewicht |
181.62 g/mol |
IUPAC-Name |
(2S)-2-amino-3-prop-2-enoxypropanoic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO3.ClH/c1-2-3-10-4-5(7)6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H/t5-;/m0./s1 |
InChI-Schlüssel |
UTUOKRYGXRXHFB-JEDNCBNOSA-N |
Isomerische SMILES |
C=CCOC[C@@H](C(=O)O)N.Cl |
Kanonische SMILES |
C=CCOCC(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


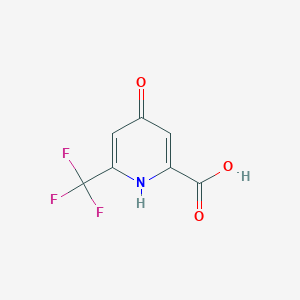
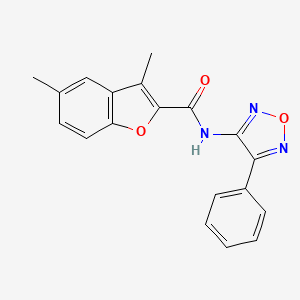
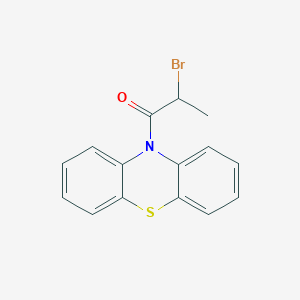
![5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)-6-methylphenoxy]ethyl]-4-methyl-](/img/structure/B15096252.png)
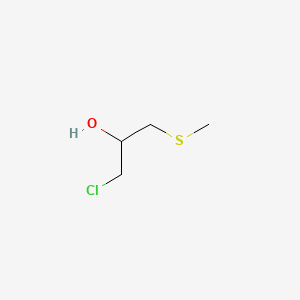
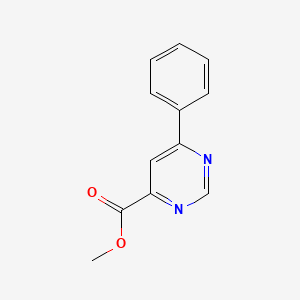
![8-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4,7,8,9,10-hexahydro-2H-[1,4]dioxepino[2,3-g]isoquinoline](/img/structure/B15096275.png)
![2-(2-Oxo-1,2-dihydrocyclohepta[b]pyrrol-3-yl)acetic acid](/img/structure/B15096277.png)
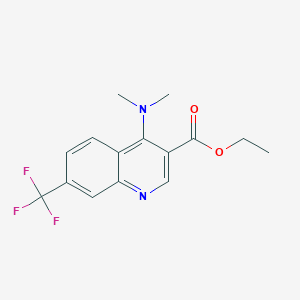
![3-Amino-6-benzyl-7H-thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B15096293.png)
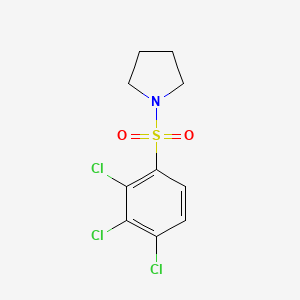
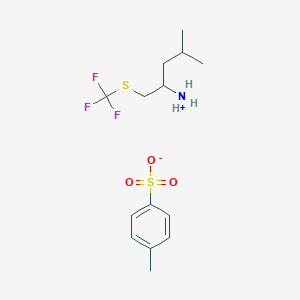
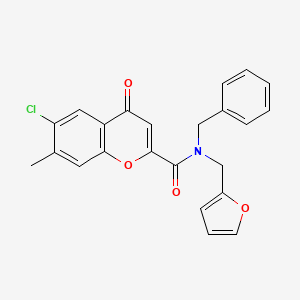
![2-[2-Pyridyl]methylene-3-quinuclidinone](/img/structure/B15096324.png)
